molecular formula C10H13F2N5 B11744950 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine CAS No. 1856076-48-6

1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11744950
CAS No.: 1856076-48-6
M. Wt: 241.24 g/mol
InChI Key: LPIIAOZEKCIYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a difluoromethyl group, which is known for its electron-withdrawing properties, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. This step often requires the presence of a base and a suitable solvent.

    N-Methylation: The N-methylation of the pyrazole ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling with 1-Methyl-1H-pyrazol-5-ylmethylamine: The final step involves the coupling of the synthesized difluoromethylated pyrazole with 1-methyl-1H-pyrazol-5-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Agrochemicals: It is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.

    Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the role of difluoromethyl groups in biological systems.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to the desired biological effect. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl and pyrazole core but differ in their functional groups.

    Difluoromethylated Heterocycles: Compounds such as difluoromethylated pyridines and quinolines have similar structural features and applications.

Uniqueness: 1-(Difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals.

Properties

CAS No.

1856076-48-6

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13F2N5/c1-7-9(6-17(15-7)10(11)12)13-5-8-3-4-14-16(8)2/h3-4,6,10,13H,5H2,1-2H3

InChI Key

LPIIAOZEKCIYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.